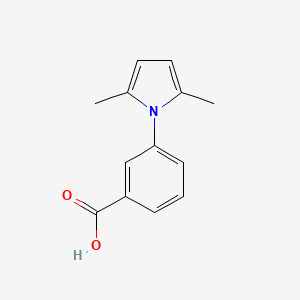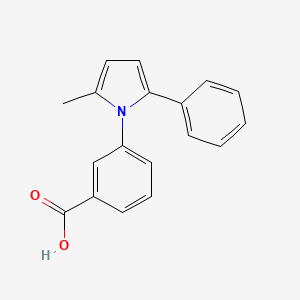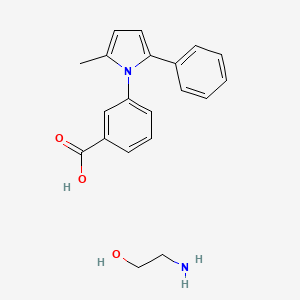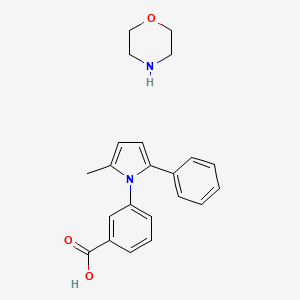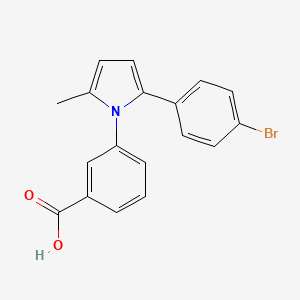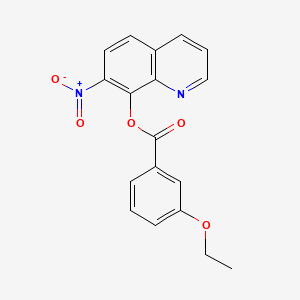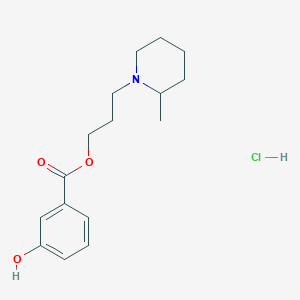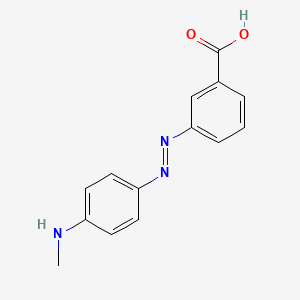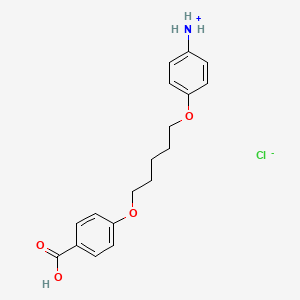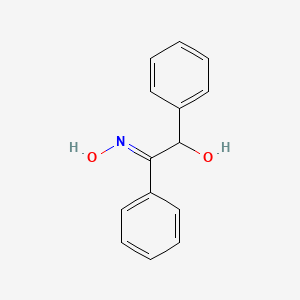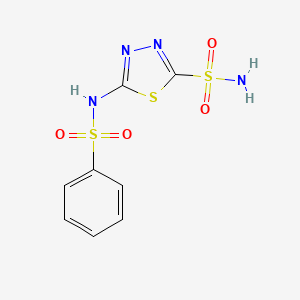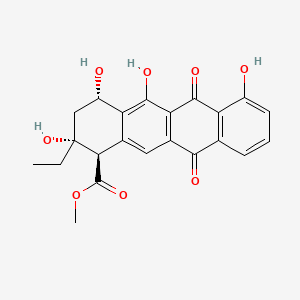
Aklavinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aklavinone is an anthracycline, a member of tetracenequinones, a methyl ester and a tertiary alcohol. It has a role as an antineoplastic agent.
Wissenschaftliche Forschungsanwendungen
Aklavinone in Antitumor Drug Development
Aklavinone is an aglycone of aclacinomycin A, an important antitumor drug. It forms the backbone of several anthracycline antibiotics known for their anticancer properties. Researchers have successfully synthesized aklavinone independently, facilitating the production of structural analogs potentially useful in cancer treatment (Fox, 1981). A stereospecific total synthesis of aklavinone has been described, contributing to the development of enantioselective synthesis methods (James P. Rizzi & Andrew S. Kende, 1984).
Biosynthetic Pathways and Gene Cloning
Significant research has focused on the biosynthesis of aklavinone. For instance, the cloning of aklavinone biosynthesis genes from Streptomyces galilaeus provided insights into the early stages of polyketide synthesis in aklavinone biosynthesis (Tsukamoto et al., 1992). Further research includes the sequencing of the aknA region of the aklavinone biosynthetic gene cluster, revealing the presence of a gene responsible for catalyzing essential reductions in the aklavinone biosynthetic pathway (Tsukamoto et al., 1994).
Enzymatic Studies and Molecular Characterization
The enzymatic aspects of aklavinone's conversion in anthracycline-producing strains have been explored. For example, the characterization of aklavinone-11-hydroxylase from Streptomyces purpurascens revealed its role in the biosynthesis of daunorubicin, doxorubicin, and rhodomycins (Niemi et al., 1999). The molecular cloning and characterization of the aklavinone 11-hydroxylase gene further illuminated its significance in the production of anthracycline antibiotics (Hong et al., 1994).
Eigenschaften
CAS-Nummer |
16234-96-1 |
|---|---|
Produktname |
Aklavinone |
Molekularformel |
C22H20O8 |
Molekulargewicht |
412.4 g/mol |
IUPAC-Name |
methyl (1R,2R,4S)-2-ethyl-2,4,5,7-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C22H20O8/c1-3-22(29)8-13(24)15-10(17(22)21(28)30-2)7-11-16(20(15)27)19(26)14-9(18(11)25)5-4-6-12(14)23/h4-7,13,17,23-24,27,29H,3,8H2,1-2H3/t13-,17-,22+/m0/s1 |
InChI-Schlüssel |
RACGRCLGVYXIAO-YOKWENHESA-N |
Isomerische SMILES |
CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O)O |
SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O)O |
Kanonische SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Aklavinone; NSC 114780; NSC-114780; NSC114780 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



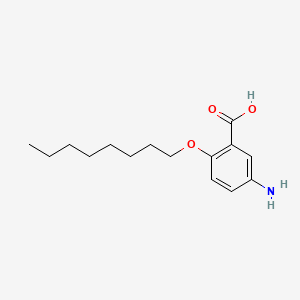
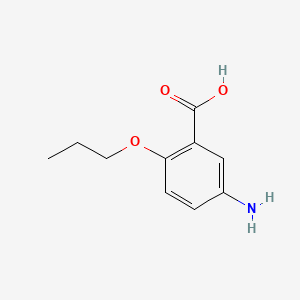
![3-[Carbamoyl(phenyl)amino]benzoic acid](/img/structure/B1666663.png)
